
N-(3-Bromothiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromothiophen-2-yl)acetamide: is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and an acetamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromothiophen-2-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then reacted with acetic anhydride and ammonia to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Bromothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include N-(3-aminothiophen-2-yl)acetamide, N-(3-alkoxythiophen-2-yl)acetamide, etc.
Oxidation Reactions: Products include N-(3-bromothiophen-2-yl)sulfoxide and N-(3-bromothiophen-2-yl)sulfone.
Reduction Reactions: Products include N-(3-bromothiophen-2-yl)ethylamine.
Applications De Recherche Scientifique
Chemistry: N-(3-Bromothiophen-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It may be investigated for its potential as an antimicrobial or anticancer agent .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antitumor effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of conductive polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(3-Bromothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of specific enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
N-(5-Bromothiophen-2-yl)acetamide: Similar structure but with the bromine atom at the 5-position.
N-(3-Chlorothiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-Methylthiophen-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness: N-(3-Bromothiophen-2-yl)acetamide is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
25006-83-1 |
|---|---|
Formule moléculaire |
C6H6BrNOS |
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
N-(3-bromothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6BrNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
Clé InChI |
MFHOMDDCHOGWHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)


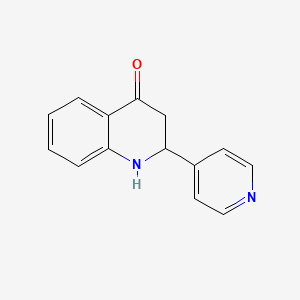

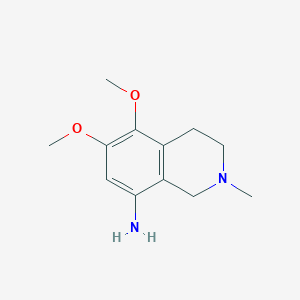

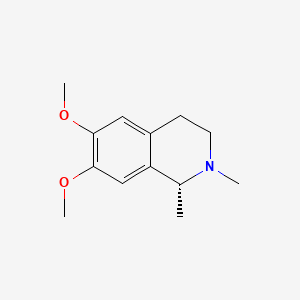
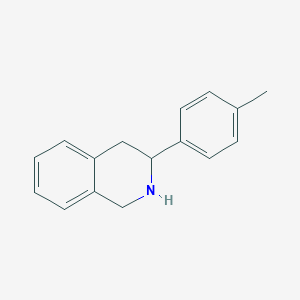
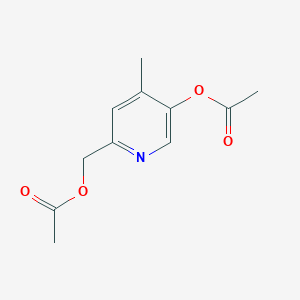
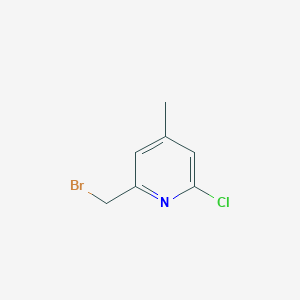
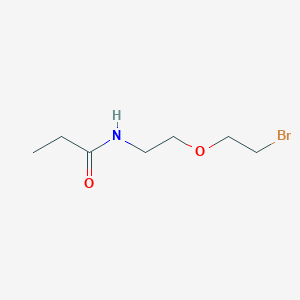
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)
